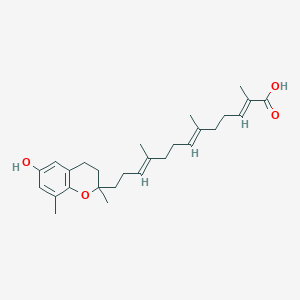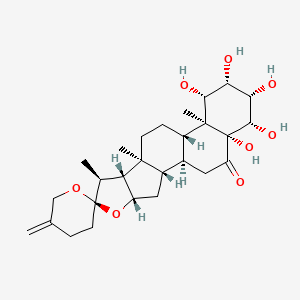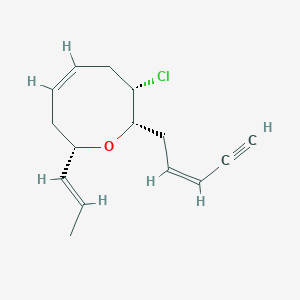
(3Z)-laurenyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-laurenyne is a natural product found in Aplysia dactylomela and Laurencia with data available.
Aplicaciones Científicas De Investigación
Chemical Composition and Synthesis
(3Z)-laurenyne has been identified as a significant chemical constituent in various marine algae, including the Australian red alga Chondria armata. It's noteworthy for its structure and properties, contributing to the unique chemical profile of these marine organisms (Ola & Bowden, 2010). Additionally, extensive research has been conducted to achieve the total synthesis of (3Z)-laurenyne, highlighting its significance in the field of synthetic chemistry and the potential for creating bioactive compounds (Boeckman, Zhang, & Reeder, 2002).
Biological Activities
In the context of biological activities, (3Z)-laurenyne has been isolated alongside other novel compounds from marine species like Laurencia yonaguniensis. These compounds have exhibited various biological activities, including toxicity to brine shrimp and weak antibacterial activities, suggesting potential applications in bioactive compound research and pharmaceutical development (Takahashi et al., 2002).
Structural and Synthetic Importance
The significance of (3Z)-laurenyne extends to its role in the development of novel synthetic strategies and chemical analyses. It has been a target for studies aiming to perfect synthetic techniques and understand the intricate nature of marine-derived compounds, proving its importance as a model compound in synthetic organic chemistry (Kim et al., 2007).
Propiedades
Nombre del producto |
(3Z)-laurenyne |
|---|---|
Fórmula molecular |
C15H19ClO |
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
(2S,3S,5Z,8S)-3-chloro-2-[(Z)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine |
InChI |
InChI=1S/C15H19ClO/c1-3-5-6-12-15-14(16)11-8-7-10-13(17-15)9-4-2/h1,4-9,13-15H,10-12H2,2H3/b6-5-,8-7-,9-4+/t13-,14+,15+/m1/s1 |
Clave InChI |
RYCMNZMJYZRUAM-SNFZDAOBSA-N |
SMILES isomérico |
C/C=C/[C@@H]1C/C=C\C[C@@H]([C@@H](O1)C/C=C\C#C)Cl |
SMILES canónico |
CC=CC1CC=CCC(C(O1)CC=CC#C)Cl |
Sinónimos |
(3Z)-laurenyne laurenyne |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



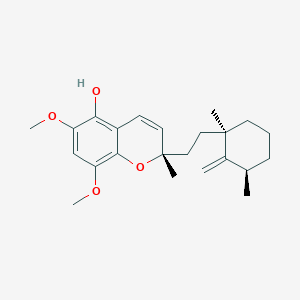
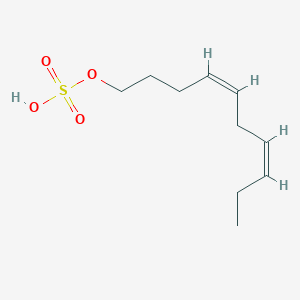
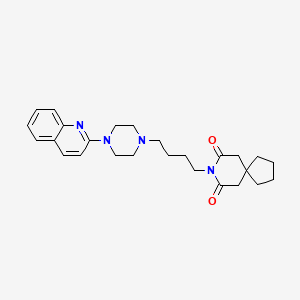
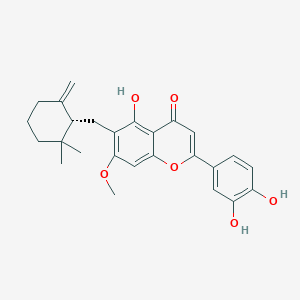
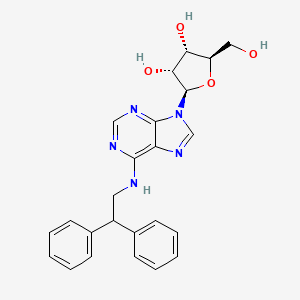
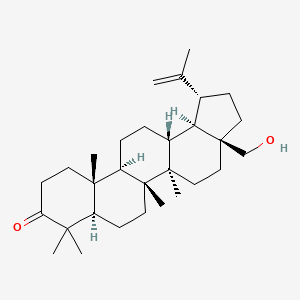
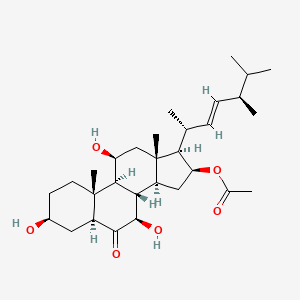

![(1E,5R,8S,19R,21R,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248029.png)

